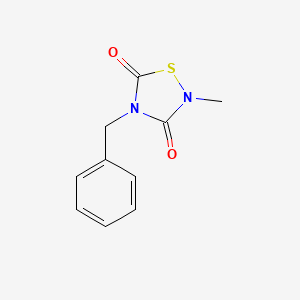

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

Descripción general

Descripción

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, also known as TDZD-8, is a member of the class of thiadiazolidines . It is a non-ATP competitive inhibitor of glycogen synthase kinase 3beta (GSK3beta) . It was being developed for the potential treatment of Alzheimer’s disease . It has a role as an EC 2.7.11.26 (tau-protein kinase) inhibitor, an apoptosis inducer, an antineoplastic agent, a neuroprotective agent, and an anti-inflammatory agent .

Synthesis Analysis

The synthesis of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione and its derivatives has been studied . An SAR study has been carried out to examine the effect of varying the C-2 and C-4- substituents on the thiadiazolidinone ring of TDZD-8 on antileukemic activity .Molecular Structure Analysis

The molecular formula of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione is C10H10N2O2S . The IUPAC name is 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione . The InChI and Canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis

The chemical reactions involving 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione are not fully appreciated, but the compound has been shown to inhibit NFkappaB, GSK3beta, protein kinase C, FMS-like tyrosine kinase (Flt3), AKT, and KDR . In addition, TDZD-8 rapidly depletes free thiols and appears to disrupt membrane integrity .Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

TDZD-8 has shown promise in the treatment of neurodegenerative diseases. It has been found to inhibit aggregation-mediated pathology in diverse neurodegeneration models . Specifically, TDZD-8 analogs PNR886 and PNR962 have been found to significantly reduce Alzheimer-like tau and amyloid aggregates in human cell-culture models of pathogenic aggregation .

Life Extension

In addition to its potential in treating neurodegenerative diseases, TDZD-8 has also been found to extend the lifespan of C. elegans by 15-30% . This places TDZD-8 among the most effective life-extension drugs .

Renal Ischemia/Reperfusion Injury

TDZD-8 has been found to prevent the reduction of aquaporin-1 expression via activating autophagy under renal ischemia reperfusion injury . This suggests that TDZD-8 could be a potential treatment for acute kidney injury (AKI) caused by renal ischemia/reperfusion .

Leukemia

TDZD-8 has shown anti-leukemic activity in various primary human leukemia cells. This is possibly due to its inhibition of PKC and FLT3 .

Alzheimer’s Disease

TDZD-8 has been used in the treatment of Alzheimer’s disease. It has been found to reduce mortality, lower the ratio of active GSK3β to inactive GSK3β, and restore PP2A activity .

Olfactory Bulb Function

TDZD-8 has been used to analyze its effect on the neural functions of the mouse olfactory bulb .

Mecanismo De Acción

Target of Action

TDZD-8 primarily targets Glycogen Synthase Kinase 3 beta (GSK-3β) . GSK-3β is a multifunctional serine/threonine protein kinase involved in many fundamental cellular pathways, where it interacts with more than 100 different substrates .

Mode of Action

TDZD-8 acts as a non-ATP competitive inhibitor of GSK-3β . It has been proposed that TDZD-8 binds closely to residues Arg96, Tyr216, and Lys205 of GSK-3β . The inhibitory activity of TDZD-8 is tightly connected to the aromatic ring in N4 and the methyl moiety in N2 .

Biochemical Pathways

The inhibition of GSK-3β by TDZD-8 affects multiple biochemical pathways. It has been associated with an early activation of the extracellular signal-regulated kinase (ERK) pathway and increased expression of EGR-1 and p21 genes . A sustained activation of the ERK pathway, a concomitant phosphorylation and activation of ribosomal S6 kinase (p90RSK), and an inactivation of GSK-3β by phosphorylation at Ser 9 have also been observed .

Pharmacokinetics

It’s known that tdzd-8 is a selective inhibitor of gsk-3β with an ic50 of 2 μm . It shows less potent activities against Cdk-1/cyclin B, CK-II, PKA, and PKC, with all IC50s of >100 μM .

Result of Action

TDZD-8 has been shown to decrease proliferation and induce apoptosis of GL261 glioblastoma cells in vitro, delay tumor growth in vivo, and augment animal survival . It has also been found to inhibit the proliferation and self-renewal of glioblastoma stem cells . Moreover, TDZD-8 has been shown to have anti-inflammatory, anti-arthritic, and neuroprotective activities .

Action Environment

The action of TDZD-8 can be influenced by various environmental factors. For instance, it has been suggested that the compound’s action could be contingent on NMDA receptor signaling . .

Safety and Hazards

Direcciones Futuras

Despite possessing potent and specific anti-leukemia activity, the clinical utility of TDZD-8 is limited by the need for high concentrations (20 microM) and poor solubility . Therefore, efforts have been initiated to generate derivatives with greater anti-leukemia activity at lower concentrations and with greater water-solubility .

Propiedades

IUPAC Name |

4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-11-9(13)12(10(14)15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSJDASOXWCHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399590 | |

| Record name | TDZD-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | |

CAS RN |

327036-89-5 | |

| Record name | TDZD-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)

![3-(3-methylphenyl)-1-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1684267.png)

![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)

![N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide](/img/structure/B1684270.png)

![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)

![4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile](/img/structure/B1684272.png)